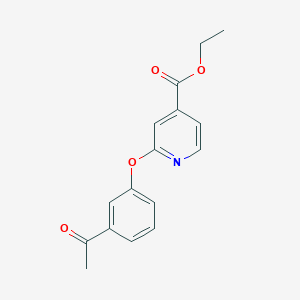

Ethyl 2-(3-acetylphenoxy)isonicotinate

Description

Propriétés

IUPAC Name |

ethyl 2-(3-acetylphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-3-20-16(19)13-7-8-17-15(10-13)21-14-6-4-5-12(9-14)11(2)18/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKOGHCANKXQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185744 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(3-acetylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-64-0 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(3-acetylphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-(3-acetylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 2-(3-acetylphenoxy)isonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

- Molecular Formula : C16H15NO4

- Molecular Weight : 285.29 g/mol

- IUPAC Name : Ethyl 2-(3-acetylphenoxy)pyridine-4-carboxylate

Synthesis

This compound can be synthesized through various methods, often involving the reaction of isonicotinic acid derivatives with acetophenone derivatives. The synthesis process typically results in a compound with a high degree of purity (usually around 95%) and is suitable for research applications .

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid exhibit significant antibacterial properties. For example, studies on similar compounds have shown effective inhibition against Mycobacterium tuberculosis and other bacterial strains. This compound is hypothesized to possess similar properties due to its structural resemblance to known active compounds .

Cytotoxicity

The cytotoxic effects of related isonicotinic acid derivatives have been documented, particularly their ability to induce apoptosis in cancer cells. Compounds with similar structures have shown promising results in blocking cell cycle progression in various cancer cell lines, suggesting that this compound may also exhibit cytotoxic activity .

Enzyme Interaction

This compound may influence metabolic pathways by interacting with drug-metabolizing enzymes. Studies indicate that certain isonicotinic derivatives can modulate the expression of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This modulation could lead to altered pharmacokinetics for co-administered drugs.

Case Study 1: Antimycobacterial Activity

A study focusing on the antibacterial efficacy of isonicotinic derivatives demonstrated that compounds with specific substitutions exhibited enhanced activity against Mycobacterium tuberculosis. This compound's structural features suggest potential effectiveness, warranting further investigation into its antimycobacterial properties .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have highlighted the cytotoxic effects of similar isonicotinic acid derivatives on various cancer cell lines. For instance, compounds that induce apoptosis and inhibit proliferation were identified, leading researchers to explore this compound for its potential as an anticancer agent .

Comparative Analysis of Biological Activities

| Compound | Antibacterial Activity | Cytotoxicity | Enzyme Modulation |

|---|---|---|---|

| This compound | Potentially effective | Possible induction of apoptosis | Modulation of CYP enzymes |

| Isoniazid | High against M. tuberculosis | Moderate | Significant CYP modulation |

| Other derivatives | Variable effectiveness | High in certain cases | Minor effects |

Applications De Recherche Scientifique

Biological Activities

Ethyl 2-(3-acetylphenoxy)isonicotinate has been investigated for several biological activities:

- Antimicrobial Properties : Compounds similar in structure have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

- Anti-inflammatory Effects : Research suggests that derivatives of isonicotinate can inhibit inflammatory pathways, making this compound a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells, suggesting that this compound could have anticancer properties.

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

- Cancer Treatment : The compound's ability to induce apoptosis in tumor cells positions it as a potential candidate in cancer therapy.

- Inflammatory Diseases : Its anti-inflammatory properties may be beneficial in treating conditions such as arthritis, asthma, and other autoimmune disorders.

- Infectious Diseases : Given its antimicrobial activity, it could be explored for use against specific infections.

Case Study 1: Anticancer Activity

A study conducted on the effects of various isonicotinate derivatives revealed that this compound exhibited significant cytotoxicity against HL-60 leukemia cells. The mechanism of action was linked to the induction of oxidative stress leading to increased intracellular calcium levels and ROS production, which are critical for triggering apoptosis .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound could inhibit the expression of pro-inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in managing chronic inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Homologs

Key structural analogs include:

- Ethyl isonicotinate (ethyl pyridine-4-carboxylate): Lacks the 3-acetylphenoxy substituent but shares the ethyl ester group .

- Methyl isonicotinate : A methyl ester analog with similar cocrystallization behavior and bioactivity .

- Ethyl 2-(chloromethyl)isonicotinate: Substitutes the acetylphenoxy group with a chloromethyl group, altering reactivity in synthetic pathways .

- Methyl 2-(3-acetylphenoxy)isonicotinate: Direct methyl ester homolog of the target compound, discontinued commercially but structurally analogous .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Basicity and Volatility : Methyl isonicotinate (pKa = 3.38) is less volatile than methyl nicotinate (pKa = 3.23) due to higher basicity. Ethyl isonicotinate exhibits intermediate evaporation rates, likely due to increased molecular weight .

- Cocrystallization : Ethyl and methyl isonicotinate form cocrystals with bexarotene (BEX) due to structural homology. Pyrazine homologs (e.g., 2,5-dimethyl pyrazine) follow similar trends, emphasizing the role of ester chain length and substituent polarity .

Méthodes De Préparation

Williamson Ether Synthesis

- The phenol (3-acetylphenol) is deprotonated using a base such as potassium carbonate or sodium hydride.

- The resulting phenolate ion is reacted with ethyl 2-halogenated isonicotinate (e.g., ethyl 2-chloroi sonicotinate) under reflux in an appropriate solvent like acetone or DMF.

- The reaction proceeds via nucleophilic substitution to yield the ether product.

- Purification is achieved through column chromatography using petroleum ether and ethyl acetate mixtures.

Direct Nucleophilic Aromatic Substitution (SNAr)

- In some cases, the coupling is performed by reacting 3-acetylphenol with an activated isonicotinate derivative under aerobic oxidation conditions with light irradiation (e.g., 370 nm LEDs) in acetone solvent.

- This method allows selective C(sp3)-H oxidation and ether formation under mild conditions.

- The reaction is conducted open to air, at room temperature, and the product is isolated by extraction and column chromatography.

- Solvent optimization showed acetone as the best medium, with yields up to 79% under 370 nm LED irradiation for 8 hours.

| Method | Base/Catalyst | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | K2CO3 or NaH | Acetone/DMF | Reflux, inert atmosphere | Moderate | Requires halogenated isonicotinate |

| Aerobic Oxidation SNAr | None (light catalysis) | Acetone | 370 nm LED, rt, air | Up to 79% | Mild, environmentally friendly conditions |

Purification and Characterization

- After reaction completion, mixtures are diluted with water and extracted with dichloromethane or chloroform.

- Organic phases are concentrated under vacuum.

- The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

- Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of isonicotinic acid | Methanol + H2SO4, reflux 12 h, neutralize with NH3 | ~89 | High purity ester intermediate |

| Acetylation of phenol | Acetyl chloride or acetic anhydride, catalyst | High | Produces 3-acetylphenol |

| Ether bond formation | Base + ethyl 2-halogenated isonicotinate, reflux | Moderate | Williamson ether synthesis |

| Alternative ether formation | Light irradiation (370 nm LED), acetone, air | Up to 79 | Mild aerobic oxidation method |

| Purification | Extraction + column chromatography | — | Petroleum ether/ethyl acetate as eluents |

Research Findings and Optimization Insights

- The aerobic oxidation method using acetone and 370 nm LED light irradiation provides an environmentally benign alternative to traditional Williamson ether synthesis, avoiding the use of strong bases and halogenated intermediates.

- Solvent choice is critical: acetone gave the highest yields compared to solvents like cyclohexane, ethyl acetate, or DMSO.

- The reaction is sensitive to oxygen presence; yields drop significantly under nitrogen atmosphere, indicating the role of aerobic conditions in the mechanism.

- Scale-up experiments demonstrated that gram-scale synthesis is feasible with maintained yields (~73%) using prolonged irradiation times.

- Kinetic isotope effect studies suggest that C–H bond activation is rate-limiting in the aerobic oxidation pathway, providing mechanistic insights for further optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.